2-Methyl-4-(oxan-4-yloxy)benzoic acid
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Overview
Description
2-Methyl-4-(oxan-4-yloxy)benzoic acid is an organic compound with the molecular formula C13H16O4. It is also known by its IUPAC name, 2-[(tetrahydro-2H-pyran-4-yloxy)methyl]benzoic acid . This compound is characterized by the presence of a benzoic acid core substituted with a methyl group and an oxan-4-yloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(oxan-4-yloxy)benzoic acid typically involves the reaction of 2-methylbenzoic acid with oxan-4-yloxy derivatives under specific conditions. One common method involves the esterification of 2-methylbenzoic acid with oxan-4-ol in the presence of a strong acid catalyst, such as sulfuric acid, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(oxan-4-yloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzylic position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-Methyl-4-(oxan-4-yloxy)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(oxan-4-yloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoic acid: Shares the benzoic acid core but lacks the oxan-4-yloxy group.
4-Hydroxybenzoic acid: Contains a hydroxyl group instead of the oxan-4-yloxy group.
2-Methoxybenzoic acid: Features a methoxy group in place of the oxan-4-yloxy group.
Uniqueness
2-Methyl-4-(oxan-4-yloxy)benzoic acid is unique due to the presence of the oxan-4-yloxy group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C13H16O4 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-methyl-4-(oxan-4-yloxy)benzoic acid |
InChI |
InChI=1S/C13H16O4/c1-9-8-11(2-3-12(9)13(14)15)17-10-4-6-16-7-5-10/h2-3,8,10H,4-7H2,1H3,(H,14,15) |
InChI Key |
ZKXWDRFCDSXOFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCOCC2)C(=O)O |
Origin of Product |
United States |
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